1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808320
InChI: InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3
SMILES:
Molecular Formula: C10H10BrF2NO2
Molecular Weight: 294.09 g/mol

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18808320

Molecular Formula: C10H10BrF2NO2

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C10H10BrF2NO2
Molecular Weight 294.09 g/mol
IUPAC Name 1-[4-amino-3-(difluoromethoxy)phenyl]-1-bromopropan-2-one
Standard InChI InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3
Standard InChI Key FUEOYFSRPFKHKC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)N)OC(F)F)Br

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure is defined by three key functional groups:

  • Amino Group (-NH₂): Positioned at the 4-position of the phenyl ring, this group enhances solubility in polar solvents and participates in hydrogen bonding.

  • Difluoromethoxy Group (-OCF₂H): Located at the 3-position, this electron-withdrawing substituent influences the electron density of the aromatic ring, altering reactivity in electrophilic substitution reactions.

  • Bromopropanone Moiety (-COCH₂Br): The bromine atom at the β-position of the ketone group makes this moiety highly reactive in nucleophilic substitution and cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H10BrF2NO2\text{C}_{10}\text{H}_{10}\text{BrF}_2\text{NO}_2
Molecular Weight294.09 g/mol
IUPAC Name1-(4-amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one
Key Functional GroupsAmino, difluoromethoxy, bromopropanone

The presence of fluorine atoms in the difluoromethoxy group contributes to the compound’s metabolic stability, a feature often exploited in drug design to resist oxidative degradation .

Synthesis and Optimization

The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves multi-step reactions, typically starting from 4-amino-3-(difluoromethoxy)phenol. A common approach includes:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

  • Ketone Formation: The phenol group undergoes Friedel-Crafts acylation with bromoacetyl bromide to introduce the bromopropanone moiety.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amino group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Amino ProtectionBoc₂O, DMAP, CH₂Cl₂, RT85
Friedel-Crafts AcylationBromoacetyl bromide, AlCl₃, 0°C72
DeprotectionTFA, CH₂Cl₂, RT90

Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and purity. Challenges include minimizing the formation of regioisomers during acylation, which can be mitigated by optimizing Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) .

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amino and ketone groups. Low solubility in water (<1 mg/mL).

  • Melting Point: Estimated at 120–125°C based on analogs .

  • Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂ or Ar) at -20°C is recommended.

Reactivity and Functionalization

The bromopropanone group serves as a versatile handle for further derivatization:

  • Nucleophilic Substitution: The β-bromine undergoes substitution with amines, thiols, or alkoxides to form secondary ketones . For example:

    R-X+NH3R-NH2+HBr(X = Br)[4]\text{R-X} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr} \quad (\text{X = Br})[4]
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates the introduction of aromatic rings .

  • Reduction: The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

Applications in Medicinal Chemistry

While direct pharmacological data for this compound are unavailable, its structural analogs have been investigated for:

  • CNS Drug Development: Brominated ketones are intermediates in synthesizing tetrahydroisoquinoline derivatives, which exhibit activity against neurodegenerative disorders .

  • Anticancer Agents: The difluoromethoxy group is a common motif in kinase inhibitors, such as EGFR and VEGFR blockers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator